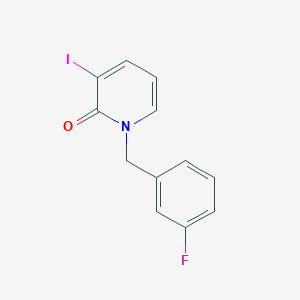

(3-fluorobenzyl)-3-iodo-1H-pyridin-2-one

Description

(3-Fluorobenzyl)-3-iodo-1H-pyridin-2-one is a heterocyclic compound featuring a pyridin-2-one core substituted with a 3-fluorobenzyl group at position 1 and an iodine atom at position 3. The pyridinone ring provides hydrogen-bonding capabilities due to its lactam moiety, while the 3-fluorobenzyl group introduces steric bulk and electronic effects from the fluorine atom. This compound is structurally related to intermediates used in Suzuki coupling reactions () and shares motifs with pharmacologically active molecules in patents ().

Properties

Molecular Formula |

C12H9FINO |

|---|---|

Molecular Weight |

329.11 g/mol |

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-iodopyridin-2-one |

InChI |

InChI=1S/C12H9FINO/c13-10-4-1-3-9(7-10)8-15-6-2-5-11(14)12(15)16/h1-7H,8H2 |

InChI Key |

UJVDSBYVCQPXAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC=C(C2=O)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Compound A : 3-[1-(3-Fluorobenzyl)-5,6-dimethyl-1H-benzimidazol-2-yl]-2(1H)-pyridinone ()

- Core Structure: Benzimidazole-pyridinone hybrid vs. pyridinone in the target.

- Substituents :

- 5,6-Dimethyl benzimidazole: Enhances lipophilicity and steric hindrance compared to the iodine in the target.

- 3-Fluorobenzyl: Shared substituent; fluorine’s electron-withdrawing effect may stabilize aromatic interactions.

- Applications: Not explicitly stated, but benzimidazoles are common in medicinal chemistry for kinase inhibition.

Compound B : 3-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]-1-[4-(trifluoromethoxy)benzyl]-2(1H)-pyridinone ()

- Core Structure: Oxadiazole-pyridinone hybrid.

- 1,2,4-Oxadiazole: A bioisostere for ester or amide groups, improving pharmacokinetics.

- Applications : Likely optimized for drug discovery due to oxadiazole’s prevalence in bioactive molecules.

Compound C : 860649-50-9 / 3-[1-(3-Chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone ()

- Substituents :

- 3-Chlorobenzyl: Chlorine’s larger size and lower electronegativity vs. fluorine may alter binding affinity in biological targets.

Pharmacologically Relevant Analogues

Compound D : 1-Ethyl-3-(4-hydroxyphenyl)-7-(trifluoromethyl)-imidazo[4,5-b]pyridin-2-one ()

- Core Structure : Imidazo[4,5-b]pyridin-2-one vs. pyridin-2-one.

- Substituents :

- Trifluoromethyl: Highly lipophilic and metabolically stable.

- Ethyl group: Increases lipophilicity compared to iodine in the target.

Compound E : 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one ()

- Core Structure: Pyrido-pyrimidinone fused system.

- Substituents: 2-Fluorophenyl: Ortho-fluorine may induce conformational rigidity vs. meta-fluorine in the target. Amino group: Enhances hydrogen-bonding capacity, contrasting with iodine’s halogen bonding.

Physicochemical and Reactivity Comparison

| Property | Target Compound | Compound A | Compound B | Compound D |

|---|---|---|---|---|

| Molecular Weight | ~315 g/mol (estimated) | Higher (benzimidazole core) | Higher (oxadiazole + CF3O) | ~350 g/mol (estimated) |

| Key Substituent | 3-Iodo, 3-fluorobenzyl | 5,6-Dimethyl, 3-fluorobenzyl | 4-Trifluoromethoxybenzyl | Trifluoromethyl, ethyl |

| Electron Effects | Moderate EWG (I, F) | Moderate (F, CH3) | Strong EWG (CF3O) | Strong EWG (CF3) |

| Potential Applications | Synthetic intermediate | Drug discovery | Drug discovery | Pharmaceutical (patented) |

- Reactivity Notes: The iodine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki) more readily than methyl or trifluoromethyl groups . Fluorinated benzyl groups (Compounds A, B) improve metabolic stability compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.